molecular formula C9H12ClNO2S B1431884 Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride CAS No. 1797033-40-9

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride

Cat. No. B1431884
M. Wt: 233.72 g/mol
InChI Key: YYNOOKGAVYWZGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride is a chemical compound with the following properties:



  • IUPAC Name : Methyl 2-amino-3-(methylthio)benzoate hydrochloride.

  • Molecular Formula : C~9~H~11~NO~2~S·HCl.

  • Molecular Weight : 233.72 g/mol.

  • Appearance : It exists as a white to off-white powder.

  • Storage Temperature : Room temperature (RT).



Synthesis Analysis

The synthesis of this compound involves the reaction between 2-amino-3-(methylsulfanyl)benzoic acid and methyl chloroformate . The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt form.



Molecular Structure Analysis

The molecular structure of Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride consists of a benzene ring with an amino group (NH~2~) at position 2 and a methylsulfanyl group (CH~3~S) at position 3. The hydrochloride counterion (HCl) balances the charge.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Esterification : Reacting with alcohols to form esters.

  • Hydrolysis : Breaking down the ester linkage under acidic or basic conditions.

  • Amination : Introducing amino groups through nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water and common organic solvents.

  • Melting Point : Varies depending on the crystalline form.

  • Boiling Point : Not readily available.

  • Stability : Stable under normal storage conditions.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H315, H319). Avoid inhalation (H335).

  • Precautionary Measures : Handle with care. Use appropriate protective equipment (P261, P264, P271, P280).

  • MSDS : Detailed safety information can be found here.


Future Directions

Research on this compound could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize analogs for improved properties.

  • Industrial Applications : Explore its use in materials science or catalysis.


properties

IUPAC Name

methyl 2-amino-3-methylsulfanylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-4-3-5-7(13-2)8(6)10;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNOOKGAVYWZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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